

Application Notes and Protocols for PQR626 In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PQR626 is a potent, orally available, and brain-penetrant inhibitor of the mechanistic target of rapamycin (mTOR).[1][2][3] As an ATP-competitive mTOR kinase inhibitor, it targets both mTORC1 and mTORC2 complexes, which are key regulators of cell growth, proliferation, metabolism, and survival.[4][5] Dysregulation of the mTOR pathway is implicated in various diseases, including cancer and neurological disorders.[1][2][6] These application notes provide detailed protocols for key in vitro assays to characterize the activity of **PQR626**.

Data Presentation Quantitative Efficacy of PQR626

The following table summarizes the in vitro and cellular potency of **PQR626**.

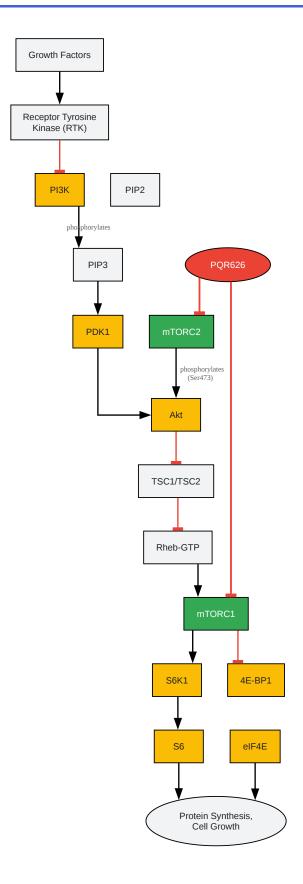


Assay Type	Target/Cell Line	Parameter	Value	Reference
Biochemical Assay				
TR-FRET Kinase Assay	mTOR	Ki	3.6 nM	[1]
TR-FRET Kinase Assay	ΡΙ3Κα	Ki	>1000 nM	[1]
Cellular Assay				
In-Cell Western	A2058 cells (pPKB/Akt - Ser473)	IC50	96 nM	[1]
In-Cell Western	A2058 cells (pS6 - Ser235/236)	IC50	71 nM	[1]

Signaling Pathway

The diagram below illustrates the mTOR signaling pathway and the point of inhibition by **PQR626**.





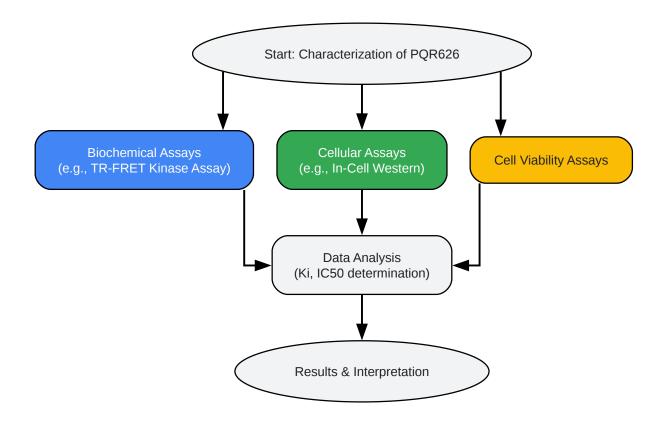
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Caption: mTOR signaling pathway showing inhibition of mTORC1 and mTORC2 by PQR626.



Experimental Workflow

The following diagram outlines a general workflow for the in vitro characterization of **PQR626**.



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Caption: General experimental workflow for in vitro testing of **PQR626**.

Experimental Protocols mTOR Kinase Assay (TR-FRET)

This protocol is adapted from commercially available time-resolved Förster resonance energy transfer (TR-FRET) displacement assays.[1][5]

Objective: To determine the inhibitory constant (Ki) of **PQR626** against the mTOR kinase.

Materials:

Recombinant human mTOR (truncated, GST-tagged)



- LanthaScreen™ Eu-anti-GST Antibody
- Alexa Fluor™ 647-labeled Kinase Tracer
- Assay Buffer: 50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Pluronic F-127
- PQR626 stock solution in DMSO
- 384-well microplates

Procedure:

- Prepare a serial dilution of PQR626 in DMSO. A 10-point, 1:4 dilution series is recommended.
- In a 384-well plate, add the diluted **PQR626** or DMSO (for control wells).
- Prepare a mix of the mTOR enzyme and the Eu-anti-GST antibody in the assay buffer. Add this mix to the wells.
- Prepare a mix of the Alexa Fluor™ 647-labeled kinase tracer in the assay buffer. Add this mix to the wells.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
- Calculate the emission ratio (665 nm / 620 nm).
- Determine the IC50 value by fitting the data to a four-parameter logistic equation. The Ki can then be calculated using the Cheng-Prusoff equation.

In-Cell Western Assay

This protocol is for measuring the phosphorylation of mTORC1 and mTORC2 substrates in a cellular context.[1]



Objective: To determine the IC50 of **PQR626** for the inhibition of mTORC1 (pS6) and mTORC2 (pAkt) activity in cells.

Materials:

- A2058 melanoma cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- PQR626 stock solution in DMSO
- 96-well plates
- Fixing solution: 4% paraformaldehyde in PBS
- Permeabilization buffer: 0.1% Triton X-100 in PBS
- Blocking buffer: Odyssey Blocking Buffer or equivalent
- Primary antibodies: Rabbit anti-phospho-S6 (Ser235/236) and Mouse anti-phospho-Akt (Ser473)
- Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
- DNA stain (e.g., DRAQ5™) for normalization
- Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

- Seed A2058 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
- Prepare a serial dilution of PQR626 in cell culture medium. A 7- or 11-point, 1:2 serial dilution is suggested.[1]
- Treat the cells with the diluted **PQR626** or DMSO (vehicle control) for 1-2 hours.



- Fix the cells with the fixing solution for 20 minutes at room temperature.
- Wash the cells three times with PBS containing 0.1% Tween-20.
- Permeabilize the cells with permeabilization buffer for 20 minutes.
- Wash the cells as in step 5.
- Block the wells with blocking buffer for 1.5 hours at room temperature.
- Incubate the cells with a cocktail of the two primary antibodies diluted in blocking buffer overnight at 4°C.
- Wash the cells as in step 5.
- Incubate the cells with a cocktail of the two secondary antibodies and the DNA stain diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Wash the cells as in step 5.
- Scan the plate using an infrared imaging system.
- Quantify the fluorescence intensity for each channel. Normalize the phosphoprotein signal to the DNA stain signal.
- Calculate the IC50 values by plotting the normalized signal against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Cell Viability Assay (Resazurin-based)

This protocol determines the effect of **PQR626** on cell proliferation and viability.

Objective: To assess the anti-proliferative effect of **PQR626** on a cancer cell line.

Materials:

- Cancer cell line of interest (e.g., SKOV3)[7]
- Complete cell culture medium



- PQR626 stock solution in DMSO
- 96-well plates
- Resazurin sodium salt solution (0.2 mg/ml in sterile PBS)[8]
- Microplate reader capable of fluorescence measurement

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density.[8]
- Allow cells to attach and grow for 24 hours.
- Prepare a serial dilution of PQR626 in the complete cell culture medium.
- Treat the cells with the diluted **PQR626** or DMSO (vehicle control) for 72 hours.[7]
- Add resazurin solution to each well (10% of the culture volume) and incubate for 2-4 hours at 37°C.[8]
- Measure the fluorescence with an excitation of ~560 nm and an emission of ~590 nm.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the log of the **PQR626** concentration.

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